molecular formula C19H15NOS B12800069 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone CAS No. 6314-26-7

1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone

Cat. No.: B12800069
CAS No.: 6314-26-7
M. Wt: 305.4 g/mol
InChI Key: QTJGRYLNVZGRRY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: It exhibits antimicrobial and antitumor activities, making it a potential candidate for biological studies.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may have similar applications.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antiemetic and antihistamine.

    Thioridazine: Another antipsychotic agent with similar structural features.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications .

Properties

6314-26-7

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

1-(10-methylbenzo[c]phenothiazin-7-yl)ethanone

InChI

InChI=1S/C19H15NOS/c1-12-7-9-16-18(11-12)22-19-15-6-4-3-5-14(15)8-10-17(19)20(16)13(2)21/h3-11H,1-2H3

InChI Key

QTJGRYLNVZGRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C(S2)C4=CC=CC=C4C=C3)C(=O)C

Origin of Product

United States

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